2-Monostearin

Catalog No.
S567848
CAS No.
621-61-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Monostearin

CAS Number

621-61-4

Product Name

2-Monostearin

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N

SMILES

Array

Synonyms

Octadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Monooctadecanoylglycerol; 2-Monostearin; 2-Monostearoylglycerol; Glycerol β-monostearate; Stearic Acid β-monoglyceride; β-Glyceryl Monostearate; β-Monostearin;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

The exact mass of the compound 2-Stearoylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. It belongs to the ontological category of 2-acylglycerol 18:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Monostearin, also known as β-monostearin, is a high-purity monoacylglycerol consisting of a stearic acid molecule esterified at the central (sn-2) position of a glycerol backbone. As a non-ionic surfactant, it is used as a highly effective emulsifier, stabilizer, and lipid structurant in food, pharmaceutical, and cosmetic applications. Unlike common commercial monoglycerides, which are often mixtures dominated by the 1-isomer, the specific 2-positional isomerism of this compound confers distinct thermal, crystalline, and physiological properties that are critical for advanced formulation design and performance.

Procuring generic 'glycerol monostearate' (GMS) typically yields a product containing 45-55% 1-monoglycerides, with significant amounts of diglycerides and other impurities. This composition is fundamentally different from pure 2-Monostearin. The positional isomerism between the 1- (α) and 2- (β) forms is not trivial; it dictates the molecule's spatial configuration, leading to profound differences in melting point, crystallization kinetics, and polymorphic stability. Substituting pure 2-Monostearin with a 1-isomer-dominant mixture can lead to process failures, unpredictable textures, reduced shelf-life due to fat bloom, and inconsistent bioavailability in pharmaceutical applications, making precise isomer specification a critical procurement requirement.

Superior Thermal Stability by Direct Crystallization into the High-Melting β-Polymorph

2-Monostearin exhibits superior thermodynamic stability compared to its 1-isomer. While 1-Monostearin initially crystallizes into a metastable, lower-melting α-polymorph, 2-Monostearin tends to crystallize directly into the most stable β-polymorph. This avoids the slow, disruptive α-to-β transition common in 1-monoglyceride systems, which causes undesirable post-production hardening and textural changes. The melting point of the stable β-form is significantly higher than the initial α-form, providing greater thermal resilience in final formulations.

Evidence DimensionPolymorphic Form Melting Point (°C)
Target Compound DataStable β-polymorph: ~74°C
Comparator Or Baseline1-Monostearin (initial, metastable α-polymorph): ~63-64°C
Quantified Difference~10°C higher melting point for the stable form
ConditionsDifferential Scanning Calorimetry (DSC) of high-purity monoglycerides.

For applications requiring predictable texture and stability during storage and transport, procuring 2-Monostearin eliminates the risk of phase transitions that degrade product quality.

Controlled Crystallization for Advanced Texture Engineering

The crystallization rate of monoglyceride isomers is a critical process parameter. In fat systems, 1-Monostearin is known to crystallize rapidly, which can lead to large, grainy crystal structures detrimental to mouthfeel. In contrast, 2-Monostearin exhibits a slower, more controlled crystallization process. This allows for the deliberate engineering of finer, more desirable crystal networks, providing superior control over the final texture and physical properties of structured fat products like spreads, shortenings, and confectionery fillings.

Evidence DimensionCrystallization Behavior
Target Compound DataSlower, more controlled crystallization, favoring finer crystal networks.
Comparator Or Baseline1-Monostearin: Rapid crystallization, prone to forming large crystalline clusters.
Quantified DifferenceQualitative difference in crystallization rate and resulting microstructure.
ConditionsIsothermal crystallization in palm stearin blends.

For high-value products where texture is a key quality attribute, the slower crystallization of 2-Monostearin provides greater process control and a superior final product structure.

Biomimetic Structure for Enhanced Oral Bioavailability Pathways

In human digestion, dietary triglycerides are hydrolyzed by pancreatic lipase primarily into free fatty acids and 2-monoglycerides, which are then absorbed by intestinal cells. Therefore, 2-Monostearin is the body's natural, absorption-ready form of monoglyceride. Using 2-Monostearin as an excipient in lipid-based drug delivery systems (LBDDS) mimics this natural pathway, potentially facilitating more efficient and predictable absorption and transport into the lymphatic system. This can improve the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) by leveraging the chylomicron assembly process.

Evidence DimensionPhysiological Role in Absorption
Target Compound DataDirect product of triglyceride digestion; primary form for intestinal absorption.
Comparator Or BaselineTriglycerides (require digestion first); 1-Monoglycerides (may require isomerization for optimal absorption pathway).
Quantified DifferenceDirectly utilizes the primary lipid absorption pathway vs. indirect or less direct pathways.
ConditionsIn vivo lipid digestion and absorption studies.

For pharmaceutical development, formulating with 2-Monostearin offers a rational design approach to enhance oral bioavailability, reducing the risks and costs associated with poor drug absorption.

Formulating Thermally-Resistant Confectionery Coatings and Fillings

In applications requiring a sharp melting profile and resistance to fat bloom during temperature cycling (e.g., high-quality chocolate coatings, premium fillings), the ability of 2-Monostearin to form a stable, high-melting β-polymorph directly is a critical advantage. This avoids the quality degradation associated with the slow polymorphic transitions seen in formulations using 1-isomer dominant GMS.

Designing High-Bioavailability Lipid-Based Drug Delivery Systems (LBDDS)

For oral formulations of poorly soluble drugs (BCS Class II/IV), leveraging the natural 2-monoglyceride absorption pathway is a key strategy to enhance bioavailability. Procuring pure 2-Monostearin allows formulators to create LBDDS that mimic the body's digestive products, facilitating predictable uptake via the lymphatic system and potentially reducing the required API dosage.

Engineering Oleogels and Spreads with Specific Textural Properties

The development of next-generation shortenings, margarines, and oleogels with reduced saturated fat content requires precise control over the fat crystal network. The slower, more controlled crystallization of 2-Monostearin provides a tool to build finer, more stable crystal networks, avoiding the grainy texture that can result from the rapid crystallization of 1-monostearin mixtures.

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.30830982 Da

Monoisotopic Mass

358.30830982 Da

Heavy Atom Count

25

UNII

QCK4W723ZX

Wikipedia

Glyceryl 2-stearate

Dates

Last modified: 08-15-2023

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